(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone - 1448130-51-5

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Catalog Number: EVT-2920131
CAS Number: 1448130-51-5
Molecular Formula: C15H22N4O3S
Molecular Weight: 338.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CYH33 (Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate)

Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with potential for treating advanced solid tumors. It displays potent activity against PI3Kα, exhibiting IC50 values of 5.9 nM for the α isoform, significantly lower than those observed for other class I PI3K isoforms (β/δ/γ). CYH33 demonstrated minimal activity against over 300 kinases in kinome profiling and selectively inhibited PI3K/AKT/mTOR signaling in glioblastoma and rhabdomyosarcoma cells. []

Relevance: CYH33 shares a core structural motif with (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone, featuring a methylsulfonylpiperazine group connected to a substituted pyridine ring via a methylene spacer. While the specific heterocycles attached to the piperazine differ, both compounds exhibit significant biological activity, suggesting the importance of this core structure for interacting with specific biological targets. []

JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone)

Compound Description: JNJ-42226314 is a potent, selective, and reversible monoacylglycerol lipase (MAGL) inhibitor. It exhibits competitive inhibition of MAGL with respect to the 2-AG substrate. In rodent brains, JNJ-42226314 dose-dependently binds to MAGL, indirectly leading to CB1 occupancy by increasing 2-AG levels and raising norepinephrine levels in the cortex. It demonstrates antinociceptive efficacy in both inflammatory and neuropathic pain models. []

Relevance: JNJ-42226314 shares structural similarities with (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone, specifically the presence of a piperazine ring linked to an azetidine ring via a carbonyl group. Although the substituents on the piperazine and azetidine rings differ, the shared structural elements suggest potential for similar biological activity, particularly in targeting enzymes or receptors that recognize these specific chemical motifs. []

AZD1979 (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone)

Compound Description: AZD1979 is a melanin concentrating hormone receptor 1 (MCHr1) antagonist designed for the treatment of obesity. During preclinical studies, AZD1979 showed excellent permeability and no efflux, leading to its selection for clinical trials. Notably, AZD1979 undergoes a unique azetidinyl ring-opening reaction via nucleophilic attack by glutathione, catalyzed by glutathione transferases. [, ]

Relevance: While AZD1979 does not directly contain a piperazine ring, it shares a common structural element with (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone: a carbonyl-linked azetidine ring. This shared feature highlights the importance of the azetidine moiety in the design of biologically active compounds, even when other structural components differ significantly. [, ]

Almorexant

Compound Description: Almorexant is a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist that has been clinically investigated for its efficacy in promoting sleep. It exhibits high affinity binding to both OX1 and OX2, demonstrating a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate. [, ]

Relevance: The relevance of Almorexant to (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone lies in the context of research on orexin receptor antagonists. Although structurally dissimilar, the comparison of Almorexant with other selective OX1 and OX2 antagonists, such as SB-674042, SB-408124, and EMPA, provides insights into the structure-activity relationships and binding mechanisms of ligands targeting these receptors. [, ] Understanding the structural features responsible for selectivity and potency in orexin receptor antagonists, even those structurally distinct from the target compound, can be valuable for guiding the design and optimization of novel compounds with improved pharmacological profiles.

Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist with potent analgesic properties. It has been shown to counteract both the sensory and affective/motivational qualities of opioid-induced pain, suggesting its potential for treating opioid-resistant pain and addiction. [, ]

Relevance: F 13640 shares a core structural motif with (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone, specifically the presence of a piperazine ring linked to a substituted pyridine ring via a methylene spacer. This structural similarity, despite differences in the other substituents and heterocycles, highlights the importance of this motif in targeting 5-HT1A receptors and mediating analgesic effects. [, ]

Imatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide)

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and other cancers. It acts by blocking the activity of the BCR-ABL protein, which is responsible for the uncontrolled growth of cancer cells in CML. [, ]

Relevance: Imatinib is a member of the 4-(4-methylpiperazin-1-ylmethyl)-N-[substituted phenyl]-benzamide class of compounds, which also includes flumatinib (see below). This structural class is characterized by the presence of a piperazine ring connected to a benzamide moiety via a methylene spacer, a feature shared with the target compound, (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone. Although the specific aromatic rings and substituents differ, this shared structural motif suggests a potential for similar biological activity, particularly in targeting protein kinases. [, ]

Flumatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide)

Compound Description: Flumatinib is a tyrosine kinase inhibitor, structurally related to imatinib, that is currently in clinical trials for treating chronic myelogenous leukemia (CML). Its primary metabolites result from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting metabolic pathways relevant to compounds containing similar functional groups. []

Relevance: Flumatinib belongs to the same 4-(4-methylpiperazin-1-ylmethyl)-N-[substituted phenyl]-benzamide class as imatinib, sharing the key structural features of a piperazine ring connected to a benzamide moiety via a methylene spacer. This structural similarity with (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone suggests that both compounds may target similar biological pathways, particularly those involving protein kinases. The presence of a trifluoromethyl group in flumatinib, absent in imatinib, highlights how subtle structural modifications can influence metabolic pathways and potentially affect pharmacological properties. []

Properties

CAS Number

1448130-51-5

Product Name

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

IUPAC Name

(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Molecular Formula

C15H22N4O3S

Molecular Weight

338.43

InChI

InChI=1S/C15H22N4O3S/c1-23(21,22)19-10-13(11-19)15(20)18-8-6-17(7-9-18)12-14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3

InChI Key

CSYMCWNVIBYKJX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.